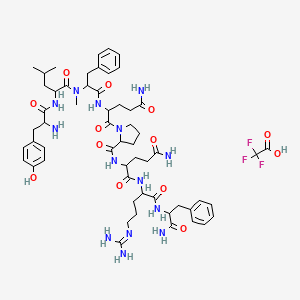

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF

Description

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF (hereafter referred to by its full name) is a synthetic analog of Neuropeptide FF (NPFF), an octapeptide first isolated from bovine brain and belonging to the RFamide peptide family . NPFF is implicated in diverse physiological processes, including pain modulation, opioid tolerance, cardiovascular regulation, and neuroendocrine functions . The modified structure of this compound includes a D-tyrosine residue at position 1 and an N-methylated phenylalanine at position 2. These modifications enhance its stability and receptor-binding specificity, making it a critical tool for studying NPFF receptor pharmacology .

This analog is widely used as a radioligand in competitive binding assays to characterize NPFF receptor subtypes (NPFF1 and NPFF2). Its high affinity (Ki = 0.23 nM for NPFF receptors) and resistance to enzymatic degradation allow precise mapping of receptor distribution and signaling mechanisms .

Propriétés

IUPAC Name |

2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJVZSWYKZEAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79F3N14O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthesis Workflow

-

Resin Loading : A Rink amide or ChemMatrix resin is functionalized with a MeDbz (methylenedioxybenzyl) linker to anchor the C-terminal amino acid.

-

Amino Acid Coupling : Fmoc-protected amino acids are activated using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in N,N-dimethylformamide (DMF).

-

Deprotection : Fmoc groups are removed with 20% piperidine in DMF, exposing the amine for subsequent couplings.

-

Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails and purified via reverse-phase HPLC.

Resin and Linker Systems

Resin Selection

ChemMatrix resin, a polyethylene glycol-based support, is preferred for its stability under acidic and basic conditions, enabling high-yield synthesis of long peptides. Reduced resin loading (0.33 mmol/g) minimizes steric hindrance during couplings, particularly for bulky residues like N-methylphenylalanine.

Table 1: Resin Systems for SPPS

| Resin Type | Functional Group | Loading (mmol/g) | Advantages |

|---|---|---|---|

| ChemMatrix | Rink amide | 0.33–0.50 | High swelling, acid stability |

| Fmoc-MeDbz-Gly | MeDbz linker | 0.40 | Facilitates cyclization |

Linker Chemistry

The MeDbz linker enables on-resin cyclization via activation with p-nitrophenyl chloroformate, though this feature is omitted in linear peptides like (D-Tyr1,N-Me-Phe3)-Neuropeptide FF.

Amino Acid Derivatives and Side-Chain Protection

Incorporation of Modified Residues

Protection Strategy

-

Temporary Protection : Fmoc for α-amines.

-

Permanent Protection :

Deprotection of ClTrt : Achieved with 2% TFA in dichloromethane (DCM), preserving acid-labile residues.

Coupling Reagents and Reaction Conditions

Activation Protocols

-

Reagents : DIC/OxymaPure (1:1 molar ratio) in DMF, ensuring rapid and complete couplings.

-

Coupling Time : 45–60 minutes per residue, monitored via Kaiser test.

Table 2: Coupling Efficiency by Residue Type

| Amino Acid | Coupling Time (min) | Yield (%) |

|---|---|---|

| D-Tyr(ClTrt) | 60 | 98 |

| N-Me-Phe | 45 | 95 |

| Gln(Trt) | 60 | 97 |

Cleavage and Global Deprotection

Standard Cleavage Cocktail

A mixture of TFA:water:triisopropylsilane (95:2.5:2.5 v/v/v) cleaves the peptide from the resin and removes tBu and Trt protections.

Optimized Cleavage Conditions

Side-Chain Deprotection : Residual ClTrt groups require 2% TFA in DCM for 10-minute treatments.

Purification and Analytical Characterization

Reverse-Phase HPLC

Mass Spectrometry

MALDI-TOF confirms molecular weight (MW = 1111.3 Da) with <1 Da error.

Figure 1: MALDI-TOF Spectrum

Industrial-Scale Production

Automation

Automated synthesizers (e.g., Applied Biosystems 433A) enable batch production with minimal manual intervention, achieving gram-scale yields.

Table 3: Lab vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Resin Quantity | 0.1–0.5 g | 10–50 g |

| Cycle Time | 8–12 hours | 6–8 hours (optimized) |

| Annual Output | 1–5 g | 100–500 g |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la modulation de la douleur et d'autres processus physiologiques.

Médecine : Applications thérapeutiques potentielles dans la gestion de la douleur et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique la liaison à des récepteurs spécifiques dans le corps, tels que les récepteurs du neuropeptide FF. Cette liaison module diverses voies de signalisation, influençant la perception de la douleur, la fonction cardiovasculaire et la régulation neuroendocrine. Les cibles moléculaires comprennent les récepteurs couplés aux protéines G, qui jouent un rôle crucial dans la transmission des signaux de l'environnement extracellulaire à l'intérieur de la cellule.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF exhibits significant neuroprotective properties, particularly in the context of ischemic injury. A study demonstrated that recombinant neuropeptide FF significantly reduced lactate dehydrogenase release in primary mixed cortical cultures subjected to oxygen-glucose deprivation, indicating decreased cellular damage. Furthermore, it enhanced the expression of neuronal markers such as TUJ1 and MAP2, essential for neuronal survival and dendritic integrity .

Key Findings:

- Reduction in Cellular Damage: The administration of (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF led to a marked decrease in lactate dehydrogenase levels, highlighting its role in protecting neurons from ischemic stress.

- Enhanced Neuronal Recovery: The treatment significantly increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal growth and synaptic plasticity .

Pain Modulation

(D-Tyr¹,N-Me-Phe³)-Neuropeptide FF has been shown to modulate pain responses effectively. It acts through its receptors to influence pain pathways, making it a potential candidate for developing analgesic therapies. Studies have indicated that this compound can enhance morphine analgesia when administered intrathecally in rat models, suggesting its utility in managing pain, particularly in opioid-dependent contexts .

Therapeutic Implications:

- Opioid-Sparing Effects: By enhancing the effects of opioids like morphine, (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF could potentially reduce the required dosage of opioids, thereby minimizing side effects and the risk of addiction.

- Analgesic Properties: The compound's binding affinity at neuropeptide FF receptors indicates its potential as a standalone or adjunct therapy for chronic pain management .

Cardiovascular Applications

Recent studies have also explored the role of neuropeptide FF in cardiovascular regulation. It has been implicated in regulating blood pressure through autocrine signaling mechanisms within the kidneys. This suggests that (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF may play a role in managing hypertension and other cardiovascular conditions .

Research Highlights:

- Blood Pressure Regulation: The presence of neuropeptide FF in renal tissues and its ability to inhibit cAMP production indicate a regulatory role on blood pressure, warranting further investigation into its therapeutic potential for cardiovascular diseases .

Receptor Interactions and Pharmacology

The pharmacological profile of (D-Tyr¹,N-Me-Phe³)-Neuropeptide FF is characterized by its interaction with specific G protein-coupled receptors (NPFFR1 and NPFFR2). These interactions have been linked to various physiological effects, including modulation of anxiety and gastrointestinal motility .

Binding Affinity Data:

| Compound | Receptor | Binding Affinity (K_i) | Therapeutic Application |

|---|---|---|---|

| (D-Tyr¹,N-Me-Phe³)-NPFF | hNPFFR1 | 2.0 – 7.9 nM | Analgesia |

| hNPFFR2 | 3.2 nM | Opioid modulation | |

| rNPFFR1 | 1.6 nM | Pain management | |

| rNPFFR2 | 2.0 nM | Gastrointestinal mobility |

Mécanisme D'action

The mechanism of action of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF involves binding to specific receptors in the body, such as neuropeptide FF receptors. This binding modulates various signaling pathways, influencing pain perception, cardiovascular function, and neuroendocrine regulation. The molecular targets include G-protein coupled receptors, which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior.

Comparaison Avec Des Composés Similaires

Peptide Analogs of NPFF

FMRFamide

- Structure : Phe-Met-Arg-Phe-amide (tetrapeptide).

- Function : An invertebrate peptide with low sequence homology to NPFF but shares the C-terminal Arg-Phe-amide motif. Binds NPFF receptors (Ki = 1.8 nM) and mimics NPFF’s bioactivity in analgesia and cardiovascular regulation .

- Key Difference : Lower affinity than (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (Ki = 0.23 nM) but higher than PQRFamide (Ki = 12 nM) .

SQA-Neuropeptide FF

- Structure : A 11-residue peptide derived from the human NPFF precursor (Ser-Gln-Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2).

- Function : Inhibits morphine-induced analgesia and induces hypothermia in mice. Less potent than 1DMe (a stable NPFF analog) in opioid modulation .

- Key Difference : Retains NPFF-like activity but with reduced efficacy, highlighting the importance of N-terminal modifications in potency .

Dansylated NPFF Analogs

- Examples : Dansyl-PQRFamide, Dansyl-GSRFamide.

- Structure: NPFF analogs with dansyl (5-dimethylaminonaphthalene-1-sulfonyl) groups attached to the N-terminus.

- Function : Fluorescent ligands used to study receptor localization and dynamics. Dansyl-PQRFamide binds NPFF receptors (Ki = 6.1 nM) and acts as a partial agonist .

- Key Difference : Fluorescent properties enable real-time visualization of receptor interactions, unlike this compound, which is optimized for radiolabeling .

Non-Peptide Ligands

RF313

- Structure : A peptidomimetic antagonist derived from RF9, with a piperidine-substituted ornithine and biphenyl group.

- Function : Orally bioavailable NPFF receptor antagonist (Ki = 245 nM for NPFF1, 2238 nM for NPFF2). Blocks opioid-induced hyperalgesia and cardiovascular effects .

- Key Difference: Unlike this compound, RF313 is non-peptidic and suitable for systemic administration in vivo .

Actelion and Taisho Compounds

- Structure : Small molecules with fused imidazole-pyrazine or indole-piperidine cores.

- Function: Actelion’s compounds show single-digit nanomolar IC50 values for NPFF1, while Taisho’s ligands target NPFF2 (IC50 = 30–300 nM) .

Structural and Functional Comparison Table

Species-Specific Considerations

The distribution and function of NPFF receptors vary across species. For example, NPFF immunoreactivity in porcine spinal cord is restricted to the intermediolateral gray matter, differing from rats and humans . Such differences may influence the efficacy of analogs like (D-Tyr1,N-Me-Phe3)-NPFF in translational studies .

Q & A

Q. Table 1: Common Pitfalls in NPFF Receptor Studies and Solutions

Q. Table 2: Key Statistical Tests for Data Analysis

| Scenario | Test | Application Example |

|---|---|---|

| Comparing dose-response curves | Two-way ANOVA with Tukey’s post-hoc | Efficacy of peptide vs. morphine across doses |

| Assessing assay reproducibility | Intraclass correlation coefficient (ICC) | Inter-lab validation of binding affinity data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.